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molecular formula C12H15NO2 B1388475 Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate CAS No. 91640-73-2

Methyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Cat. No. B1388475
M. Wt: 205.25 g/mol
InChI Key: ZYKBDGYQTKXXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169777B2

Procedure details

To Boc-tetrahydoisoquinoline-1-acetic acid (100.4 g, 520.0 mmol), in MeOH (200 mL), was added 400 mL of 2.3 M HCl in methanol. The mixture was stirred overnight and then concentrated to dryness. The resulting residue was dissolved in EtOAc, washed with saturated sodium bicarbonate, brine, dried (Na2SO4), and concentrated to dryness; affording 109.5 g (100%) of the ester.
Name
Boc-tetrahydoisoquinoline-1-acetic acid
Quantity
100.4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C([C:8]1([CH2:18][C:19]([OH:21])=[O:20])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][NH:9]1)(OC(C)(C)C)=O.Cl.[CH3:23]O>>[CH3:23][O:21][C:19](=[O:20])[CH2:18][CH:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH2:10][NH:9]1

Inputs

Step One
Name
Boc-tetrahydoisoquinoline-1-acetic acid
Quantity
100.4 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)C1(NCCC2=CC=CC=C12)CC(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CC1NCCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 109.5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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